N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-6-10(7-2)11(14)13-8-12(3,16-5)9-15-4/h10H,6-9H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJPXTVHJWIKIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC(C)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the Dimethoxy Intermediate: This step involves the reaction of a suitable precursor with methanol in the presence of an acid catalyst to introduce the dimethoxy groups.
Alkylation: The intermediate is then subjected to alkylation using a methylating agent to introduce the methylpropyl group.
Amidation: Finally, the alkylated intermediate undergoes amidation with an appropriate amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Compounds with various functional groups replacing the dimethoxy groups.
Scientific Research Applications
N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide to structurally or functionally related compounds from the evidence, focusing on synthesis, bioactivity, and safety.
Structural Analogues: Benzamide Derivatives
Several benzamide derivatives (B1–B11) from the Journal of Applied Pharmaceutical Science (2020) provide insights into how substituents impact properties:


Key Observations :
- Methoxy substituents (e.g., B3, B11) correlate with high synthetic yields and notable bioactivity, suggesting that the dimethoxy groups in the target compound may enhance stability or target binding.
- Halogenated derivatives (B5, B6) exhibit variable cytotoxicity, implying that the target’s ethyl group may reduce steric hindrance compared to bulkier halogens .
Butanamide Analogues
- (2R)-2,4-Dihydroxy-N-[3-[[2-(2-hydroxyethoxy)ethyl]amino]-3-oxopropyl]-3,3-dimethylbutanamide (): A complex butanamide with multiple hydroxyl groups, likely used in pharmaceuticals. The target’s simpler structure (lacking hydroxyls) may prioritize metabolic stability over solubility .
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-2-ethylbutanamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes a branched alkyl chain and methoxy groups. This structural configuration may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings include:
- Antagonistic Activity : The compound has shown potential as an antagonist at certain receptor sites, which may contribute to its therapeutic effects.
- Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic properties against specific cancer cell lines.
- Neuroprotective Effects : Some research suggests that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative conditions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, leading to altered pharmacokinetics of other drugs.
- Cell Signaling Pathways : The compound might affect key signaling pathways related to cell growth and apoptosis.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant inhibitory effect on cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 5.12 ± 0.15 |
| HeLa | 7.34 ± 0.23 |
These findings suggest that the compound possesses selective cytotoxicity towards certain cancer types.
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. The study reported a reduction in markers of oxidative stress and improved neuronal viability:
| Treatment Group | Neuronal Viability (%) |
|---|---|
| Control | 45 ± 5 |
| Compound-treated | 78 ± 6 |
This evidence supports the potential use of the compound in neuroprotective therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


